molecular formula C15H17BrN2O4 B2402430 ethyl 3-bromo-5-(tert-butyl)-7-nitro-1H-indole-2-carboxylate CAS No. 2411637-52-8

ethyl 3-bromo-5-(tert-butyl)-7-nitro-1H-indole-2-carboxylate

Cat. No.: B2402430
CAS No.: 2411637-52-8
M. Wt: 369.215
InChI Key: OHKROJHATQDHEB-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-(tert-butyl)-7-nitro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom, a tert-butyl group, and a nitro group on the indole ring, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

Ethyl 3-bromo-5-(tert-butyl)-7-nitro-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. The nitro group could potentially undergo metabolic reduction in the body .

Future Directions

The compound could potentially be explored for various applications, depending on its physical, chemical, and biological properties. It could be of interest in fields like medicinal chemistry, materials science, or chemical biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-5-(tert-butyl)-7-nitro-1H-indole-2-carboxylate typically involves multiple steps:

    Nitration: The nitro group is introduced at the 7-position through nitration reactions using nitric acid or a mixture of nitric and sulfuric acids.

    Esterification: The carboxylate group is formed by esterifying the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

    tert-Butylation: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining stringent quality control.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-(tert-butyl)-7-nitro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The indole ring can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or organometallic reagents can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

    Substitution: Products like azido, thiocyanato, or organometallic derivatives.

    Reduction: Amino derivatives of the indole compound.

    Oxidation: Various oxidized forms of the indole ring.

Comparison with Similar Compounds

Ethyl 3-bromo-5-(tert-butyl)-7-nitro-1H-indole-2-carboxylate can be compared with other indole derivatives:

    Ethyl 3-bromo-5-(tert-butyl)-1H-indole-2-carboxylate: Lacks the nitro group, which may result in different reactivity and biological activity.

    Ethyl 3-bromo-7-nitro-1H-indole-2-carboxylate: Lacks the tert-butyl group, affecting its steric properties and interactions with molecular targets.

    Ethyl 5-(tert-butyl)-7-nitro-1H-indole-2-carboxylate: Lacks the bromine atom, which can alter its reactivity in substitution reactions.

Properties

IUPAC Name

ethyl 3-bromo-5-tert-butyl-7-nitro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O4/c1-5-22-14(19)13-11(16)9-6-8(15(2,3)4)7-10(18(20)21)12(9)17-13/h6-7,17H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKROJHATQDHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)C(C)(C)C)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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